N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
CAS No.: 866014-57-5
Cat. No.: VC5016050
Molecular Formula: C11H8ClN3O2S
Molecular Weight: 281.71
* For research use only. Not for human or veterinary use.
![N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide - 866014-57-5](/images/structure/VC5016050.png)
Specification
CAS No. | 866014-57-5 |
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Molecular Formula | C11H8ClN3O2S |
Molecular Weight | 281.71 |
IUPAC Name | N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C11H8ClN3O2S/c12-9-7(3-1-5-13-9)14-11(18)15-10(16)8-4-2-6-17-8/h1-6H,(H2,14,15,16,18) |
Standard InChI Key | ACHZMBMZCATIQR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CO2 |
Introduction
Synthesis and Characterization
Synthesis Methods
The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide typically involves a two-step protocol:
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Formation of furoyl isothiocyanate: Furan-2-carboxylic acid reacts with thiophosgene (CSCl₂) in anhydrous acetone to generate furoyl isothiocyanate .
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Coupling with 2-chloropyridin-3-amine: The isothiocyanate intermediate is reacted with 2-chloropyridin-3-amine under inert conditions, yielding the target compound .
Alternative routes utilize thiourea derivatives as starting materials, where 2-chloropyridine-3-amine is treated with furan-2-carbonyl chloride in the presence of ammonium thiocyanate. Reaction yields vary between 65–78%, depending on solvent polarity and temperature .
Characterization Techniques
Advanced spectroscopic and analytical methods confirm the compound’s purity and structure:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Bands at 1245 cm⁻¹ (C=S stretch) and 1680 cm⁻¹ (C=O stretch).
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Mass Spectrometry (MS): Molecular ion peak at m/z 281.71 (M⁺) with fragments at m/z 154 (furan-CO⁺) and 127 (2-chloropyridine-NH⁺).
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X-ray Diffraction (XRD): Limited data exist, but analogous thioureas exhibit monoclinic crystal systems with P2₁/c space groups .
Physicochemical Properties
The compound’s solubility profile remains partially characterized. Preliminary data suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (32.2 mg/L) . Its logP value, estimated at 2.8, indicates moderate lipophilicity, suitable for membrane permeability. Thermal stability analyses reveal a decomposition temperature of 215°C, consistent with thiourea derivatives .
Table 1: Physicochemical Properties of N-[(2-Chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
Property | Value | Source |
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Molecular Formula | C₁₁H₈ClN₃O₂S | |
Molecular Weight | 281.71 g/mol | |
Melting Point | 215°C (decomposes) | |
Water Solubility | 32.2 mg/L | |
logP | 2.8 |
Metal Complexes and Derivatives
Transition metal complexes of N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide enhance its pharmacological profile:
Table 2: Biological Activities of Metal Complexes
Metal Ion | IC₅₀ (µM) MCF-7 | Antioxidant (% Inhibition) |
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Co(II) | 14.2 | 72 |
Ni(II) | 16.8 | 68 |
Cu(II) | 9.5 | 78 |
Copper(II) complexes exhibit superior anticancer and antioxidant activities due to enhanced redox cycling and DNA intercalation .
Computational Studies
Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311G(d,p) level reveal:
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Molecular electrostatic potential (MEP): Negative charges localized on the furan oxygen and thiourea sulfur .
ADMET Predictions
In silico models predict:
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Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Toxicity: Low hepatotoxicity risk (LD₅₀ = 320 mg/kg in rats).
Structure-Activity Relationships (SAR)
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